4-([1,1'-biphenyl]-4-ylcarbonyl)-3-ethyl-2-piperazinone
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Overview
Description
4-([1,1'-biphenyl]-4-ylcarbonyl)-3-ethyl-2-piperazinone is a complex organic compound that features a biphenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1'-biphenyl]-4-ylcarbonyl)-3-ethyl-2-piperazinone typically involves the reaction of biphenyl-4-carbonyl chloride with 3-ethylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-([1,1'-biphenyl]-4-ylcarbonyl)-3-ethyl-2-piperazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine for the biphenyl group and nucleophiles like amines for the piperazine ring.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated biphenyl derivatives or substituted piperazines.
Scientific Research Applications
4-([1,1'-biphenyl]-4-ylcarbonyl)-3-ethyl-2-piperazinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-([1,1'-biphenyl]-4-ylcarbonyl)-3-ethyl-2-piperazinone involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carbonyl chloride: A precursor in the synthesis of 4-([1,1'-biphenyl]-4-ylcarbonyl)-3-ethyl-2-piperazinone.
4,4’-Biphenyldiboronic Acid: Shares the biphenyl core structure but differs in functional groups and applications.
1-(Biphenyl-4-yl)-3,4,4-trichloro-3-buten-1-one: Another biphenyl derivative with distinct chemical properties and uses
Uniqueness
This compound is unique due to its combination of a biphenyl group and a piperazine ring, which imparts specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H20N2O2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-ethyl-4-(4-phenylbenzoyl)piperazin-2-one |
InChI |
InChI=1S/C19H20N2O2/c1-2-17-18(22)20-12-13-21(17)19(23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3,(H,20,22) |
InChI Key |
UIFNETQVZLKZMO-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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